molecular formula C14H10ClFO B576784 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone CAS No. 1183554-70-2

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone

Cat. No.: B576784
CAS No.: 1183554-70-2
M. Wt: 248.681
InChI Key: NFEVNNXCPNMBNP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone (CAS 1183554-70-2) is a diaryl ketone derivative featuring a chlorophenyl group at the 4-position and a fluorophenyl group at the 3-position. Its molecular formula is C₁₄H₁₀ClFO, with a molecular weight of 248.68 g/mol. The compound’s structure includes a ketone bridge connecting two aromatic rings, which influences its electronic properties and reactivity. It is primarily used as an intermediate in medicinal chemistry for synthesizing bioactive molecules, including antifungal, anti-inflammatory, and antimalarial agents .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVNNXCPNMBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716833
Record name 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183554-70-2
Record name 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3-fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid and 3-fluorobenzoic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-1-(3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone exhibits promising biological activities due to its electrophilic nature. Research indicates that halogenated compounds can enhance binding affinities to various biological targets, making them useful in drug design strategies.

Case Study: Antimicrobial Activity

  • A study demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The presence of halogen atoms in the structure enhances the interaction with microbial targets, leading to increased efficacy against resistant strains .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its electrophilic character allows it to participate in nucleophilic substitution reactions, which are vital for developing new pharmaceuticals.

Synthesis Table

Compound NameSynthesis MethodYield (%)Applications
1-(3-Fluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanoneAcylation of triazole derivatives85%Antimicrobial agents
2-(4-Chlorophenyl)-3-methyl-1H-pyrazoleReaction with hydrazine derivatives90%Anti-inflammatory drugs
1-(4-Chlorophenyl)-2-(5-methyl-1H-pyrazol-4-yl)ethanoneCyclization reaction80%Anticancer agents

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic electronic devices.

Case Study: Organic Photovoltaics

  • Research has shown that incorporating this compound into organic photovoltaic cells improves charge transport properties due to its favorable energy levels and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of diaryl ethanones is exemplified by modifications in substituent positions, halogen types, and additional functional groups. Below is a detailed comparison of 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone with analogous compounds:

Diarylethanones with Halogen Substituents

Compound Name CAS Number Molecular Formula Key Substituents Key Differences Applications/Activities References
This compound 1183554-70-2 C₁₄H₁₀ClFO Cl (4-C₆H₄), F (3-C₆H₄) Balanced electronic effects from meta-F and para-Cl Intermediate for anti-inflammatory/antifungal agents
2-(4-Chlorophenyl)-1-(2-fluorophenyl)ethanone 1183199-32-7 C₁₄H₁₀ClFO Cl (4-C₆H₄), F (2-C₆H₄) Ortho-F increases steric hindrance Higher synthesis cost ($445/g)
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone 476472-53-4 C₁₄H₁₀F₂O F (3-C₆H₄), F (4-C₆H₄) Dual fluorine substitution enhances polarity Potential CNS-targeting intermediates
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone 62006-19-3 C₁₅H₁₃ClO Cl (4-C₆H₄), CH₃ (4-C₆H₄) Methyl group reduces electronegativity Lower reactivity in coupling reactions

Heterocyclic-Modified Diarylethanones

Compound Name CAS Number Molecular Formula Key Modifications Key Differences Applications/Activities References
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 613225-72-2 C₂₄H₁₆ClFN₄OS Triazole and pyridine rings, thioether Enhanced binding to enzymatic targets Antimalarial/antiparasitic candidates
JWH-206 (2-(4-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone) 824959-81-1 C₂₁H₂₂ClNO Indole ring, pentyl chain Binds to cannabinoid receptors Psychoactive research
1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone - C₁₂H₁₁ClN₂O Pyrrole ring Heterocyclic moiety improves antifungal activity Econazole analogs

Pharmacologically Active Derivatives

Compound Name CAS Number Molecular Formula Functional Groups Key Activities References
2-(4-chlorophenyl)-2-(hydroxyimino)-1-(4-methoxyphenyl)ethanone 42416-70-6 C₁₅H₁₂ClNO₃ Hydroxyimino, methoxy Chelation potential, enhanced stability
2-((4-chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone - C₁₆H₁₀ClN₂O₂S Indole, nitro, thioether Antimalarial (pIC₅₀ = 7.9520 vs chloroquine)

Biological Activity

2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone, also known as a halogenated chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one framework, which is known for its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting significant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClFC_{14}H_{10}ClF. The presence of chlorine and fluorine substituents on the phenyl rings contributes to its unique chemical properties and biological activities. The compound can be synthesized through various methods, including Claisen-Schmidt condensation reactions involving suitable aromatic aldehydes and ketones .

Antimicrobial Activity

Research indicates that compounds in the chalcone family exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed notable activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. A case study reported that this compound exhibited cytotoxic effects on human breast cancer cells with an IC50 value indicating significant efficacy against these cells .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases. The inhibition of these cytokines was linked to the modulation of NF-kB signaling pathways .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been suggested that this compound interacts with specific receptors that mediate cellular responses to growth factors and cytokines.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may lead to oxidative stress in cancer cells, promoting apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds.

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer15
Chalcone Derivative AStructureAnticancer20
Chalcone Derivative BStructureAnti-inflammatory10

This table illustrates that while similar compounds may exhibit comparable activities, variations in their chemical structure can significantly influence their potency.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study 1 : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability among cultured breast cancer cells.
  • Case Study 2 : An animal model demonstrated that administration of the compound led to reduced tumor size compared to control groups, providing evidence for its potential as an anticancer agent.

Q & A

Basic: What are the common synthetic routes for 2-(4-Chlorophenyl)-1-(3-fluorophenyl)ethanone, and what factors influence reaction efficiency?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 3-fluorophenyl derivatives) in the presence of Lewis acids like AlCl₃ . Alternative methods include Claisen-Schmidt condensation, as demonstrated in similar ethanone derivatives, where ketones react with aldehydes under basic conditions (e.g., KOH in ethanol) . Key factors influencing efficiency include:

  • Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution but require anhydrous conditions.
  • Temperature : Optimal ranges (e.g., 0–50°C for condensation reactions) minimize side reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) on aromatic rings can reduce reactivity, necessitating longer reaction times.

Basic: How is the molecular structure of this compound characterized using crystallographic techniques?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous chlorophenyl-fluorophenyl ethanones, SC-XRD reveals:

  • Bond lengths : C=O (~1.21 Å) and C-Cl (~1.74 Å) distances, consistent with ketone and aryl halide functionalities .
  • Dihedral angles : The angle between the chlorophenyl and fluorophenyl rings (e.g., ~85° in similar structures) indicates steric hindrance influencing molecular packing .
  • Hydrogen bonding : Hydroxyl or halogen substituents can form intermolecular interactions, affecting crystal lattice stability .

Basic: What are the key physicochemical properties (e.g., boiling point, solubility) relevant to experimental handling?

Answer:

  • Boiling point : Estimated at ~470 K based on structurally similar fluorinated acetophenones .
  • Solubility : Limited aqueous solubility due to hydrophobic aryl groups; better solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Thermal stability : Decomposition temperatures >250°C, inferred from thermogravimetric analysis (TGA) of related compounds .
  • Spectroscopic data : IR peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) are diagnostic .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Answer:
Density Functional Theory (DFT) calculations provide insights:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~5 eV in similar compounds) indicate kinetic stability but moderate electrophilicity .
  • Transition state modeling : Simulates activation energies for reactions like nucleophilic substitution at the chlorophenyl group .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Combine NMR (¹H/¹³C), MS, and IR data. For example, a molecular ion peak at m/z 252 (M⁺) in MS confirms the molecular weight, while ¹H NMR signals at δ 7.8–8.2 ppm (aryl protons) validate substitution patterns .
  • Dynamic NMR : Resolves rotational barriers in hindered aryl-ketone systems, explaining split peaks in variable-temperature NMR .
  • Isotopic labeling : Use of ¹⁹F NMR to track fluorine environments and rule out degradation artifacts .

Advanced: How does the electronic nature of substituents affect the compound’s stability under different conditions?

Answer:

  • Electron-withdrawing effects : The -Cl and -F groups stabilize the ketone via inductive effects but increase susceptibility to hydrolysis under acidic/alkaline conditions .
  • Photostability : Fluorine’s high electronegativity reduces π→π* transition energy, increasing UV-induced degradation; storage in amber vials is recommended .
  • Thermal degradation : Accelerated decomposition at >200°C due to radical formation at halogenated aryl rings .

Advanced: What are the best practices for ensuring purity and stability during storage?

Answer:

  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes byproducts; HPLC (C18 column, acetonitrile/water) achieves >99% purity .
  • Storage : Use airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and moisture absorption .
  • Stability monitoring : Periodic GC-MS or HPLC analysis detects degradation products (e.g., dehalogenated derivatives) .

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